Potassium (diisopropylamino)methyltrifluoroborate
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Overview
Description
Potassium (diisopropylamino)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. These compounds are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry .
Preparation Methods
The synthesis of potassium (diisopropylamino)methyltrifluoroborate typically involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This process can be carried out by reacting diisopropylamine with potassium bromomethyltrifluoroborate under basic conditions . The reaction is usually performed in the presence of a suitable solvent, such as tetrahydrofuran (THF), and at a controlled temperature to ensure high yield and purity of the product .
Chemical Reactions Analysis
Potassium (diisopropylamino)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions are typically aryl or vinyl boronic acids, esters, or other substituted derivatives .
Scientific Research Applications
Potassium (diisopropylamino)methyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (diisopropylamino)methyltrifluoroborate involves the activation of the boron atom, which facilitates its participation in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, allowing for the formation of new bonds under mild conditions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Potassium (diisopropylamino)methyltrifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium methyltrifluoroborate: Known for its use in cross-coupling reactions, but lacks the steric hindrance provided by the diisopropylamino group.
Potassium phenyltrifluoroborate: Commonly used in Suzuki-Miyaura reactions, but has different electronic properties due to the phenyl group.
Potassium (tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Used in the synthesis of perovskite solar cells, providing unique properties for photovoltaic applications.
The unique steric and electronic properties of this compound make it a valuable reagent in various chemical transformations, offering advantages over other organotrifluoroborates in terms of stability and reactivity .
Properties
IUPAC Name |
potassium;[di(propan-2-yl)amino]methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BF3N.K/c1-6(2)12(7(3)4)5-8(9,10)11;/h6-7H,5H2,1-4H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHNUJLIGJFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C(C)C)C(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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